molecular formula C16H18BrClN2O6 B142784 5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide CAS No. 129572-48-1

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide

Cat. No. B142784
M. Wt: 449.7 g/mol
InChI Key: SUWPNTKTZYIFQT-LMXXTMHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide, also known as X-GalNAc, is an indolyl carbohydrate . It is the N-acetyl-β-D-glucosaminide of indoxyl in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively .


Molecular Structure Analysis

The empirical formula of this compound is C16H18BrClN2O6 . Its molecular weight is 449.68 . The InChI string and SMILES string provide a detailed description of the molecule’s structure .


Chemical Reactions Analysis

This compound is a substrate for beta-galactosidase . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .


Physical And Chemical Properties Analysis

The compound has a melting point of ≥220 °C . It is typically stored at a temperature of −20°C .

Scientific Research Applications

Chromogenic Compound

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide is a chromogenic compound . Chromogenic compounds are colorless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into colored compounds . They are used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .

Blue-White Screening

One of the primary applications of X-Galactosaminide is in blue-white screening . This technique is used to detect functional β-galactosidase, which is often used as a reporter gene in molecular biology experiments .

Histochemical Detection

X-Galactosaminide is used for histochemical detection of β-galactosidase activity in fixed tissues . This allows researchers to visualize the location and activity of this enzyme within a tissue sample .

X-gal Overlay Assay

Another application of X-Galactosaminide is in the X-gal overlay assay . This is a technique used to detect the activity of β-galactosidase on agar plates .

Substrate for β-Galactosidase

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide is a substrate for β-galactosidase . The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .

Histochemistry and Bacteriology

This compound is used to detect the activity of β-galactosidase in histochemistry and bacteriology . This is particularly useful in the study of bacterial physiology and in the identification of bacterial species .

Future Directions

The compound is widely used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates . It is also used to detect the activity of beta-galactosidase in histochemistry and bacteriology . Its future directions could involve further applications in these areas.

properties

IUPAC Name

N-[(2S,3R,4R,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrClN2O6/c1-6(22)20-13-15(24)14(23)10(5-21)26-16(13)25-9-4-19-8-3-2-7(17)12(18)11(8)9/h2-4,10,13-16,19,21,23-24H,5H2,1H3,(H,20,22)/t10-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWPNTKTZYIFQT-LMXXTMHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CNC3=C2C(=C(C=C3)Br)Cl)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl-N-acetyl-beta-D-galactosaminide

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